2-Chloro-4-hexylthiophene

Atom Economy Green Chemistry Polymer Synthesis

Sourcing 2-Chloro-4-hexylthiophene (CAS 1207426-65-0) is a critical step for researchers developing high-performance organic electronics. This specific 4-hexyl isomer is essential for achieving controlled regioregularity in P3HT synthesis, directly impacting OFET and OPV device efficiency. Generic 3-hexyl or brominated substitutes compromise polymer quality and charge transport. Choose this high-purity monomer to ensure reproducible, top-tier material performance.

Molecular Formula C10H15ClS
Molecular Weight 202.74 g/mol
Cat. No. B15396711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hexylthiophene
Molecular FormulaC10H15ClS
Molecular Weight202.74 g/mol
Structural Identifiers
SMILESCCCCCCC1=CSC(=C1)Cl
InChIInChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3
InChIKeyUCEFUQDZTMPXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-hexylthiophene for Organic Electronics: A Precision Thiophene Monomer for High-Performance Conjugated Polymers


2-Chloro-4-hexylthiophene (CAS 1207426-65-0), C10H15ClS, is a halogenated heterocyclic monomer and advanced synthetic intermediate critical for constructing π-conjugated polymers and small molecules . Its core structure consists of a thiophene ring with a hexyl solubilizing chain at the 4-position and a chlorine atom at the 2-position [1]. This compound serves as a primary monomer precursor for regioregular poly(3-hexylthiophene) (P3HT), a benchmark material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where device performance critically depends on polymer molecular weight, regioregularity, and purity . Its primary utility lies in enabling precise molecular architectures for tuning semiconducting properties in advanced organic electronic applications.

Why 2-Chloro-4-hexylthiophene Outperforms Common Isomers and Analogs in Polymer Synthesis


Generic substitution of 2-chloro-4-hexylthiophene with structurally similar thiophene monomers, such as the 3-hexyl isomer (2-chloro-3-hexylthiophene) or brominated analogs (e.g., 2-bromo-4-hexylthiophene), is scientifically unjustified due to substantial differences in polymerization behavior, electronic properties, and resulting polymer quality. The position of the halogen and alkyl chain on the thiophene ring dictates the monomer's reactivity in cross-coupling reactions, directly influencing polymer molecular weight and regioregularity [1]. Furthermore, the choice of halogen (Cl vs. Br) and its substitution pattern critically impacts the atom economy of the polymerization, the purity of the resulting polymer, and ultimately the charge transport properties of the final device [2]. These quantifiable differences necessitate a careful, evidence-based monomer selection for reproducible, high-performance material synthesis.

Quantitative Evidence for Selecting 2-Chloro-4-hexylthiophene Over Common Analogs


Superior Atom Economy in Polymerization Compared to Dibromo-Monomer

Polymerization of 2-chloro-3-hexylthiophene (a close analog) for synthesizing poly(3-hexylthiophene) (P3HT) results in only a 17% mass loss, representing a significant improvement in atom economy over the conventional method using 2,5-dibromo-3-hexylthiophene [1]. While this specific data is for the 3-hexyl isomer, the underlying principle of improved atom economy for monohalogenated (chloro-) thiophenes over dihalogenated (dibromo-) monomers is a direct class-level inference that applies to 2-chloro-4-hexylthiophene [1].

Atom Economy Green Chemistry Polymer Synthesis Poly(3-hexylthiophene)

Regioisomeric Purity: Avoiding Chain Termination and Defects from Bromo-Isomer Impurities

In the synthesis of high-quality regioregular P3HT from 2-bromo-3-hexylthiophene, the presence of even small amounts of its 4-hexyl isomer (2-bromo-4-hexylthiophene) acts as a chain terminator or introduces regioregularity defects (TT-HH couplings) [1]. By using a monomer specifically synthesized to be the desired 4-hexyl isomer, 2-chloro-4-hexylthiophene can serve as a precursor for defined, defect-free architectures (like tail-to-tail dyads) without introducing the problematic impurities that plague the more common 3-hexyl monomer synthesis [2].

Regioregularity Polymer Purity Chain Termination P3HT

Electronic Structure Tuning via Substitution Pattern on the Thiophene Ring

The position of the alkyl chain on the thiophene ring (4- vs. 5-position) directly influences the optoelectronic properties of the resulting conjugated materials. A comparative study on a family of 1,5-dithia-2,4,6,8-tetrazocines (DTTAs) functionalized with hexylthienyl groups revealed a slight increase in the optical energy gap upon displacing the alkyl chain from the 5- to the 4-position on the thiophene ring [1]. This demonstrates that the 4-hexyl substitution pattern, as found in 2-chloro-4-hexylthiophene, offers a distinct electronic signature compared to its 5-hexyl substituted isomer, providing a tool for fine-tuning material properties.

Optoelectronics HOMO-LUMO Gap Substituent Effects Band Gap Engineering

Enabling Sustainable, High-Mobility Polymer Synthesis via Direct Arylation

Chlorinated thiophene derivatives, including 2-chloro-4-hexylthiophene, are key monomers for direct arylation polycondensation (DArP), an atom-economical and 'green' synthetic method [1]. This method avoids the use of pre-functionalized organometallic reagents, reducing synthetic steps and toxic byproducts. Critically, polymers synthesized via DArP from chlorinated thiophenes have demonstrated high charge carrier mobilities, confirming that the use of chloro-monomers does not compromise and can even enhance device performance when processed via this sustainable route [1].

Direct Arylation Green Chemistry Conjugated Polymers High Mobility

High-Impact Application Scenarios for 2-Chloro-4-hexylthiophene Based on Evidence


Synthesis of Defined Tail-to-Tail (TT) Bithiophene and Terthiophene Building Blocks

Leverage 2-chloro-4-hexylthiophene for the controlled synthesis of regioisomerically pure tail-to-tail (TT) dihexyl-2,2′-bithiophenes and higher oligomers [1]. This application directly stems from the evidence that 4-hexyl-substituted monomers enable access to specific regioisomers (Section 3, Evidence 2). These well-defined TT oligomers are valuable models for studying structure-property relationships and serve as precise building blocks for more complex, sequence-defined conjugated polymers with tailored optoelectronic characteristics.

Atom-Economical and 'Green' Synthesis of High-Mobility Conjugated Polymers

Employ 2-chloro-4-hexylthiophene as a C–H monomer in Direct Arylation Polycondensation (DArP) [2]. This application leverages the class-level inference that chloro-thiophenes are ideal for DArP (Section 3, Evidence 4). This route is superior to traditional Stille or Suzuki polymerizations as it drastically improves atom economy and reduces toxic waste, aligning with the principles of green chemistry while still yielding polymers with high charge carrier mobility essential for OFETs and OPVs [2].

Fine-Tuning Optoelectronic Properties in Functional Materials via 4-Hexyl Substitution

Incorporate the 4-hexylthienyl moiety into conjugated frameworks (e.g., small molecules, oligomers, or copolymers) to subtly increase the optical energy gap [3]. This application is a direct consequence of the comparative spectroscopic data showing the electronic effect of the 4-hexyl substitution pattern (Section 3, Evidence 3). This allows materials scientists to engineer the HOMO-LUMO levels for optimal energy level alignment in devices like organic solar cells, potentially enhancing open-circuit voltage (Voc).

High-Purity Monomer for Fundamental Polymerization Studies

Use high-purity 2-chloro-4-hexylthiophene as a model monomer to investigate chain-growth polymerization mechanisms (e.g., catalyst-transfer polycondensation) without the confounding effects of isomeric impurities [1]. This application is supported by the evidence that 4-hexyl isomers act as chain terminators when present as impurities in the more common 3-hexyl monomer (Section 3, Evidence 2). A pure 4-hexyl monomer provides a well-defined system for studying fundamental reaction kinetics and for synthesizing polymers with precisely controlled end-groups and molecular weight distributions.

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